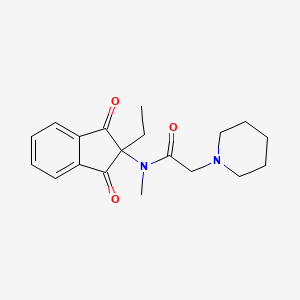
Carbamimidothioic acid, (4-methylphenyl)-, phenylmethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamimidothioic acid, (4-methylphenyl)-, phenylmethyl ester: is a chemical compound with the molecular formula C15H16N2S
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Carbamimidothioic acid, (4-methylphenyl)-, phenylmethyl ester typically involves the reaction of 4-methylphenyl isothiocyanate with benzylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Carbamimidothioic acid, (4-methylphenyl)-, phenylmethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into corresponding amines or thiols using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent at room temperature.
Reduction: Lithium aluminum hydride; reactions are often conducted in anhydrous ether or tetrahydrofuran.
Substitution: Various nucleophiles such as amines or alcohols; reactions may require a catalyst or base to proceed efficiently.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, thiols.
Substitution: Corresponding substituted esters or amides.
Scientific Research Applications
Chemistry: Carbamimidothioic acid, (4-methylphenyl)-, phenylmethyl ester is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of new materials and chemical entities.
Biology: In biological research, this compound can be used to study enzyme interactions and protein modifications. Its reactivity with nucleophiles and electrophiles makes it a useful tool in biochemical assays.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new pharmaceutical agents. Its ability to undergo various chemical transformations allows for the creation of diverse drug candidates.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its versatility in chemical reactions makes it a valuable component in manufacturing processes.
Mechanism of Action
The mechanism by which Carbamimidothioic acid, (4-methylphenyl)-, phenylmethyl ester exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with nucleophilic residues in proteins, leading to modifications that alter their activity and function. The specific pathways involved depend on the context of its use, whether in chemical synthesis, biological assays, or pharmaceutical development.
Comparison with Similar Compounds
- Carbamimidothioic acid, phenylmethyl ester
- Carbamimidothioic acid, (4-methylphenyl)-, methyl ester
- Carbamimidothioic acid, (4-methylphenyl)-, ethyl ester
Comparison: Carbamimidothioic acid, (4-methylphenyl)-, phenylmethyl ester is unique due to the presence of both a 4-methylphenyl group and a phenylmethyl ester group. This combination imparts distinct chemical and physical properties, making it more versatile in certain applications compared to its analogs. The presence of the 4-methylphenyl group can influence the compound’s reactivity and stability, while the phenylmethyl ester group can affect its solubility and interaction with other molecules.
Properties
CAS No. |
59439-57-5 |
|---|---|
Molecular Formula |
C15H16N2S |
Molecular Weight |
256.4 g/mol |
IUPAC Name |
benzyl N'-(4-methylphenyl)carbamimidothioate |
InChI |
InChI=1S/C15H16N2S/c1-12-7-9-14(10-8-12)17-15(16)18-11-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H2,16,17) |
InChI Key |
GSTPNCHAFGWTNW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N=C(N)SCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(E)-tert-Butyldiazenyl]hexan-2-ol](/img/structure/B14607849.png)

![Diethyl butyl[(2,4-dichlorophenyl)methyl]propanedioate](/img/structure/B14607856.png)


![3-[(1H-Indol-3-yl)(pyridin-4-yl)methyl]-1-methyl-1H-indole](/img/structure/B14607862.png)

phosphanium iodide](/img/structure/B14607882.png)



![1-Methyl-4-{[(oxan-2-yl)oxy]methyl}pyrrolidin-2-one](/img/structure/B14607902.png)

